4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate is a synthetic organic compound characterized by the presence of a thiadiazole ring and an acetylamino group attached to a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a hydrazonoyl halide with a thiocyanate or thiosemicarbazide under reflux conditions in an appropriate solvent such as ethanol.
Esterification: Finally, the phenyl group is esterified with acetic acid or acetic anhydride to form the phenyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the acetylamino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the phenyl acetate moiety, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the thiadiazole ring can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)phenyl acetate: Lacks the thiadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
1,3,4-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents, which can alter their chemical and biological properties.
Uniqueness
4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate is unique due to the combination of the thiadiazole ring and the acetylamino group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
893770-85-9 |
---|---|
Molecular Formula |
C12H11N3O3S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
[4-(5-acetamido-1,3,4-thiadiazol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C12H11N3O3S/c1-7(16)13-12-15-14-11(19-12)9-3-5-10(6-4-9)18-8(2)17/h3-6H,1-2H3,(H,13,15,16) |
InChI Key |
ONGQQJUCANJPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.